![molecular formula C17H16N6O6 B12936720 2'-Deoxy-N-(4-nitrobenzoyl)adenosine CAS No. 90335-45-8](/img/structure/B12936720.png)
2'-Deoxy-N-(4-nitrobenzoyl)adenosine
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Overview
Description
N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-4-nitrobenzamide is a complex organic compound that features a purine base linked to a tetrahydrofuran ring and a nitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-4-nitrobenzamide typically involves multiple steps. One common approach starts with the preparation of the purine base, which is then linked to the tetrahydrofuran ring through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrobenzamide group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Chemical Properties and Structure
2'-Deoxy-N-(4-nitrobenzoyl)adenosine has the molecular formula C17H16N6O6 and is classified as a modified adenosine analog. The presence of the 4-nitrobenzoyl group enhances its chemical properties, making it an interesting candidate for various applications in medicinal chemistry and biochemistry .
Pharmaceutical Applications
One of the primary areas of interest for this compound is its potential as an antiviral agent. The compound has been studied for its efficacy against several viral infections, including those caused by human immunodeficiency virus (HIV) and hepatitis viruses. Research indicates that similar nucleoside derivatives can inhibit viral replication by interfering with nucleic acid synthesis, thus providing a framework for developing new antiviral therapies .
Biochemical Research Applications
In addition to its pharmaceutical potential, this compound serves as a valuable tool in biochemical research. Its unique structure allows it to function as a substrate or inhibitor in various enzymatic reactions, particularly those involving kinases and other nucleotide-modifying enzymes.
Case Studies and Experimental Findings
- Inhibition Studies : In vitro studies have shown that derivatives of 2'-deoxyadenosine can act as potent inhibitors of specific kinases involved in cell signaling pathways. This inhibition can be quantitatively assessed using biochemical assays to measure enzyme activity in the presence of the compound.
- Nucleic Acid Interactions : Research has demonstrated that this compound can form stable complexes with DNA and RNA, affecting their stability and functionality. This property is particularly useful in studying nucleic acid interactions and developing new methods for gene regulation or delivery systems .
Mechanism of Action
The mechanism of action of N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The purine base can intercalate with nucleic acids, disrupting their normal function. Additionally, the nitrobenzamide group may interact with enzymes, inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide
- 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione
Uniqueness
What sets N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-4-nitrobenzamide apart is its unique combination of a purine base, tetrahydrofuran ring, and nitrobenzamide group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
2'-Deoxy-N-(4-nitrobenzoyl)adenosine, a modified nucleoside, is characterized by the attachment of a 4-nitrobenzoyl group to the nitrogen atom of the adenine base. This structural modification enhances its chemical properties and biological activities, making it a subject of significant research interest, particularly in the fields of virology and oncology.
The presence of the nitrobenzoyl group allows this compound to engage in various chemical reactions, including acylation and hydrolysis. Under acidic or basic conditions, it can hydrolyze to release 4-nitrobenzoic acid and regenerate 2'-deoxyadenosine. These reactions are crucial for its potential applications in synthetic organic chemistry and drug development.
Biological Activities
Research indicates that this compound exhibits potential antiviral and anticancer properties. The nitro group may enhance its interactions with biological targets, possibly increasing its efficacy in inhibiting viral replication and cancer cell proliferation.
Anticancer Activity
In vitro studies have indicated that compounds structurally similar to this compound can inhibit DNA polymerases and other nucleic acid-modifying enzymes. This inhibition is vital for cancer therapeutics as it can lead to reduced proliferation of cancer cells. Notably, some derivatives have shown selective cytotoxicity towards cancer cell lines while sparing normal cells.
Case Studies and Research Findings
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Anticancer Efficacy : A study evaluating nucleoside analogs found that certain modifications led to increased cytotoxicity against prostate cancer cell lines (LNCaP and PC-3). The analogs exhibited IC50 values indicating significant potency against these cell lines, suggesting that similar effects may be observed with this compound.
Cell Line Compound IC50 (µM) LNCaP Nucleoside Analog 10.20 PC-3 Nucleoside Analog 3.29 - Mechanistic Studies : Molecular docking studies have been conducted on related compounds to assess their binding affinities to key enzymes involved in nucleic acid metabolism. Such studies suggest that this compound may interact similarly with these targets, potentially leading to effective inhibition of tumor growth.
Properties
CAS No. |
90335-45-8 |
---|---|
Molecular Formula |
C17H16N6O6 |
Molecular Weight |
400.3 g/mol |
IUPAC Name |
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C17H16N6O6/c24-6-12-11(25)5-13(29-12)22-8-20-14-15(18-7-19-16(14)22)21-17(26)9-1-3-10(4-2-9)23(27)28/h1-4,7-8,11-13,24-25H,5-6H2,(H,18,19,21,26)/t11-,12+,13+/m0/s1 |
InChI Key |
YHVXBEVXKRIKOC-YNEHKIRRSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])CO)O |
Origin of Product |
United States |
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